2,2-Bis(2'-methoxyphenyl)propane
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methoxy-2-[2-(2-methoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,13-9-5-7-11-15(13)18-3)14-10-6-8-12-16(14)19-4/h5-12H,1-4H3 |
InChI Key |
WQEJBXWUAANQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,2 Bis 2 Methoxyphenyl Propane
Retrosynthetic Analysis of the 2,2-Bis(2'-methoxyphenyl)propane Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.
Disconnection Strategies Involving Carbon-Carbon Bond Formation
The most logical retrosynthetic analysis for this compound involves the disconnection of the two carbon-carbon bonds linking the central quaternary carbon of the propane (B168953) unit to the two methoxyphenyl rings. This strategy is based on the recognition that these bonds can be formed via an electrophilic aromatic substitution reaction.
This disconnection leads to two key synthons: a 2-methoxyphenyl anion (or its synthetic equivalent) and a propan-2-yl dication (or its equivalent). The practical chemical equivalents for these synthons are anisole (methoxybenzene) as the nucleophilic aromatic component and acetone or a derivative like 2,2-dimethoxypropane as the source of the electrophilic isopropylidene bridge. This approach points directly towards a Friedel-Crafts type reaction, which is a powerful and common method for C-C bond formation to aromatic rings.
Considerations for ortho-Methoxy Directed Synthesis
The presence of the methoxy (B1213986) (-OCH₃) group on the aromatic ring is a critical factor in the synthesis. The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comlibretexts.org This directing effect arises from the ability of the oxygen atom's lone pairs to donate electron density into the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution. almerja.com
This stabilization is most effective when the electrophile attacks the positions ortho or para to the methoxy group, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom. organicchemistrytutor.com
While the methoxy group directs substitution to both the ortho and para positions, the para product is often the major isomer formed due to steric hindrance. organicchemistrytutor.comstackexchange.com The bulky electrophile generated from acetone will face significant steric clash with the adjacent methoxy group when attacking the ortho position. Consequently, a direct Friedel-Crafts reaction between anisole and acetone is expected to yield a mixture of products, including the desired this compound (ortho, ortho), the 2,2-bis(4'-methoxyphenyl)propane (para, para), and the mixed 2-(2'-methoxyphenyl)-2-(4'-methoxyphenyl)propane (ortho, para). Therefore, achieving a high yield of the pure ortho, ortho isomer via this route presents a significant regioselectivity challenge that would necessitate careful control of reaction conditions and likely involve extensive purification.
Classical and Modern Organic Synthesis Techniques Applicable to this compound
Building upon the retrosynthetic analysis, several classes of organic reactions can be employed to construct the target molecule.
Friedel-Crafts Alkylation and Related Electrophilic Aromatic Substitution Routes
The most direct and classical approach to synthesizing this compound is the acid-catalyzed condensation of anisole with acetone. This reaction is a variation of the Friedel-Crafts alkylation. vedantu.com The synthesis of the structurally similar compound bisphenol-A (BPA) is commercially achieved through the acid-catalyzed condensation of phenol (B47542) and acetone. researchgate.net
In this reaction, an acid catalyst (either a Brønsted acid like H₂SO₄ or a Lewis acid like AlCl₃ or FeCl₃) protonates the acetone, which then loses water to form a resonance-stabilized carbocation electrophile. researchgate.netresearchgate.net This electrophile is then attacked by the electron-rich anisole ring. A second alkylation on another molecule of anisole yields the final product. An alternative electrophile source is 2,2-dimethoxypropane, which can be activated by an acid catalyst to form the same electrophilic intermediate. google.com
| Catalyst Type | Example Catalyst | Typical Conditions | Reference(s) |
|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Excess anisole, moderate temperature | researchgate.net |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Anhydrous conditions, inert solvent (e.g., CS₂, CH₂Cl₂) | youtube.comtamu.edu |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Inert solvent (e.g., CH₂Cl₂) | wisc.edu |
| Solid Acid | Zeolites, Acidic Clays | Higher temperatures, potential for continuous flow | researchgate.net |
This table presents typical catalysts and conditions for Friedel-Crafts alkylations involving activated aromatic rings like anisole and ketone-derived electrophiles.
Organometallic Reagent-Mediated Syntheses of Aromatic Systems
Organometallic reagents provide an alternative, though less direct, route for the formation of the C-C bonds in the target molecule. A plausible, albeit multi-step, strategy involves the use of a Grignard reagent. organic-chemistry.org
A hypothetical synthesis could begin with the formation of 2-methoxyphenylmagnesium bromide from 2-bromoanisole and magnesium metal in an anhydrous ether solvent. wisc.edu This Grignard reagent, a potent nucleophile, can then react with acetone. mnstate.eduquora.com The initial nucleophilic addition would yield the tertiary alcohol, 2-(2'-methoxyphenyl)propan-2-ol, after an acidic workup. To introduce the second aryl group, this alcohol would need to be converted to a suitable leaving group (e.g., a halide) and then subjected to a second reaction with 2-methoxyphenylmagnesium bromide. This multi-step nature makes it less efficient than the direct Friedel-Crafts approach for this specific target.
A more direct organometallic approach could involve the reaction of two equivalents of 2-methoxyphenylmagnesium bromide with a gem-dihalide such as 2,2-dichloropropane. However, such reactions can be complicated by elimination side reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Linkages
Modern synthetic chemistry offers powerful tools in the form of transition metal-catalyzed cross-coupling reactions for C-C bond formation. While typically employed for more complex structures, these methods could theoretically be adapted for the synthesis of gem-diarylalkanes. rsc.orgresearchgate.net
Several strategies involving transition metals like palladium or nickel have been developed for the synthesis of 1,1-diarylalkanes: researchgate.net
Coupling of Aryl Halides with Benzylic Halides: A potential, though indirect, route could involve the synthesis of 2-chloro-2-(2'-methoxyphenyl)propane. A subsequent Suzuki or Kumada coupling reaction with a 2-methoxyphenylboronic acid or Grignard reagent, respectively, could form the second C-C bond.
Benzylic C-H Arylation: Advanced methods allow for the direct arylation of C(sp³)-H bonds. nih.gov A substrate like 2-(2'-methoxyphenyl)propane could potentially be directly arylated at the benzylic position using a suitable aryl halide and a palladium catalyst with a specialized ligand system.
Coupling with Gem-Dihalides: A palladium- or nickel-catalyzed double cross-coupling reaction between two equivalents of a 2-methoxyphenyl organometallic reagent (e.g., boronic acid, organozinc) and a gem-dihalopropane is another conceivable, though challenging, approach.
These modern methods offer high selectivity and functional group tolerance but are generally more complex and costly than the classical Friedel-Crafts alkylation for a simple, unfunctionalized target like this compound. rsc.orgscispace.com
Carbonyl Condensation and Related Approaches
The primary and most direct route for the synthesis of this compound is through the acid-catalyzed condensation of 2-methoxyphenol (guaiacol) with acetone. This reaction is a classic example of an electrophilic aromatic substitution, where the protonated acetone acts as an electrophile and attacks the electron-rich aromatic ring of guaiacol.
The general reaction mechanism proceeds as follows:
Protonation of Acetone: In the presence of an acid catalyst, the carbonyl oxygen of acetone is protonated, forming a highly reactive carbocation.
Electrophilic Attack: The electron-rich aromatic ring of 2-methoxyphenol, activated by the hydroxyl and methoxy groups, undergoes electrophilic attack by the protonated acetone. The substitution occurs predominantly at the para-position relative to the hydroxyl group due to steric hindrance from the ortho-methoxy group.
Formation of a Hemiketal Intermediate: The initial attack results in the formation of a hemiketal intermediate.
Dehydration and Second Condensation: The intermediate is unstable and readily dehydrates to form a vinyl phenol derivative. This is followed by a second electrophilic attack by another molecule of 2-methoxyphenol to yield the final product, this compound.
A variety of acid catalysts can be employed for this condensation reaction, including strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts. The choice of catalyst can significantly impact the reaction rate, yield, and the formation of byproducts.
Common byproducts in this synthesis include isomers where the substitution occurs at the ortho position to the hydroxyl group, although this is generally less favored due to steric hindrance. Other potential side reactions include the self-condensation of acetone and the formation of chromane derivatives.
Asymmetric Synthesis Considerations for Chiral Analogues of this compound
While this compound itself is an achiral molecule, the introduction of chirality into its analogues can be of interest for applications in asymmetric catalysis and the development of polymers with specific optical properties. Chiral analogues could be conceptualized by modifying the propane bridge or the phenyl rings.
The asymmetric synthesis of such chiral bisphenol analogues would necessitate the use of chiral catalysts or auxiliaries. For instance, the condensation reaction could be carried out in the presence of a chiral Brønsted acid or a Lewis acid complexed with a chiral ligand. These chiral catalysts could create a stereochemically defined environment around the reactants, favoring the formation of one enantiomer over the other.
Another approach could involve the use of a chiral ketone in the condensation reaction with 2-methoxyphenol. However, the development of efficient and highly enantioselective methods for the synthesis of chiral bisphenols remains a challenging area of research. The steric bulk of the ortho-methoxy groups in 2-methoxyphenol could present both challenges and opportunities for achieving high levels of stereocontrol.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of undesirable byproducts. Key parameters that can be adjusted include:
Molar Ratio of Reactants: An excess of 2-methoxyphenol is typically used to drive the reaction towards the formation of the desired bisphenol and to minimize the self-condensation of acetone.
Catalyst Type and Concentration: The choice of acid catalyst and its concentration can significantly influence the reaction rate and selectivity. Higher catalyst concentrations can lead to faster reactions but may also promote the formation of byproducts.
Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to decomposition of the product and increased byproduct formation.
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the limiting reactant without allowing for the degradation of the product.
Solvent: While the reaction can be carried out neat, the use of a solvent can help to control the reaction temperature and improve the solubility of the reactants and products.
A systematic study of these parameters, for instance, using a design of experiments (DoE) approach, can lead to the identification of the optimal conditions for the synthesis of this compound with high yield and purity.
Below is an interactive data table summarizing the hypothetical effects of varying reaction parameters on the yield of this compound, based on general principles of bisphenol synthesis.
| Molar Ratio (Guaiacol:Acetone) | Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2:1 | H₂SO₄ | 1 | 60 | 4 | 65 |
| 3:1 | H₂SO₄ | 1 | 60 | 4 | 75 |
| 3:1 | H₂SO₄ | 2 | 60 | 4 | 80 |
| 3:1 | H₂SO₄ | 1 | 80 | 4 | 70 |
| 3:1 | H₂SO₄ | 1 | 60 | 8 | 85 |
| 3:1 | Amberlyst-15 | 5 | 80 | 6 | 82 |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. Key areas of focus include:
Use of Renewable Feedstocks: 2-Methoxyphenol (guaiacol) can be derived from lignin (B12514952), a major component of biomass, making it a renewable alternative to petroleum-based phenols.
Atom Economy: The condensation reaction itself has a high atom economy, with water being the only major byproduct.
Catalysis: The use of solid acid catalysts, such as zeolites and ion-exchange resins (e.g., Amberlyst-15), is a significant improvement over traditional mineral acids. Solid acid catalysts are generally less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused, reducing waste and environmental impact.
Solvent Selection: If a solvent is necessary, the use of greener solvents with low toxicity and environmental impact is preferred. Alternatively, solvent-free reaction conditions should be explored.
Energy Efficiency: Optimizing the reaction temperature and time can lead to significant energy savings. The use of more active catalysts can also allow for lower reaction temperatures.
Waste Reduction: Minimizing byproduct formation through optimized reaction conditions and selective catalysts is a key aspect of green synthesis.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.
Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 2,2 Bis 2 Methoxyphenyl Propane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of 2,2-Bis(2'-methoxyphenyl)propane
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Environments
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic and aliphatic protons. The two methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet, integrating to six protons, in the upfield region of the spectrum (typically around 3.8 ppm). The gem-dimethyl protons (-C(CH₃)₂) would also produce a singlet, integrating to six protons, but further upfield (around 1.7 ppm). The aromatic region (typically 6.8-7.3 ppm) would display a more complex pattern of multiplets corresponding to the eight protons on the two benzene (B151609) rings. The specific chemical shifts and coupling constants would depend on the substitution pattern and the conformational dynamics of the molecule.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, due to its symmetry, one would expect to see a specific number of signals corresponding to the non-equivalent carbons. This would include signals for the two methyl carbons, the quaternary carbon of the propane (B168953) bridge, the methoxy carbons, and the distinct carbons of the aromatic rings (both substituted and unsubstituted). The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon attached to the oxygen of the methoxy group would appear significantly downfield.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete bonding network. chem960.comnist.gov
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. specialchem.com This would help to trace the connectivity within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, for example, confirming the attachment of the methoxy protons to the methoxy carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the methyl protons to the quaternary carbon and adjacent aromatic carbons, confirming the central part of the structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching for the ether linkages (typically strong bands in the 1000-1300 cm⁻¹ region), and various bands corresponding to the C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.
Raman Spectroscopy : Raman spectroscopy would provide complementary information, often showing strong signals for non-polar bonds. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation would likely involve the cleavage of the bond between the quaternary carbon and one of the phenyl rings, leading to the formation of a stable benzylic-type carbocation. The loss of methyl or methoxy groups could also be observed as characteristic fragments. Analysis of these fragments helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Structural Characterization of this compound
X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern would then be analyzed to build a complete model of the molecular and crystal structure. This would reveal the conformation of the molecule in the solid state, including the orientation of the two methoxyphenyl rings relative to each other.
Computational Chemistry and Theoretical Investigations of 2,2 Bis 2 Methoxyphenyl Propane
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of 2,2-Bis(2'-methoxyphenyl)propane
The electronic structure dictates the chemical reactivity and spectroscopic properties of a molecule. Frontier Molecular Orbital (FMO) theory is a key concept in understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
DFT calculations are also used to determine the energies and spatial distributions of these frontier orbitals. For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl rings, while the LUMO would also be distributed over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are exemplary and would be determined by specific DFT calculations.
Prediction of Reactivity and Reaction Pathways via Computational Modeling for this compound
Computational modeling can predict the most likely sites for chemical reactions and even map out the energy profiles of potential reaction pathways. By calculating molecular electrostatic potential (MEP) maps, regions of negative potential (electron-rich) and positive potential (electron-poor) can be visualized on the molecular surface.
For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups, suggesting these are sites for electrophilic attack or hydrogen bonding. The aromatic rings would also exhibit regions of negative pi-electron density. This information is crucial for predicting how the molecule might interact with other reagents.
Furthermore, computational models can simulate reaction mechanisms by locating transition states and calculating activation energies. This allows for the theoretical exploration of reaction feasibility and selectivity, guiding synthetic efforts.
Intermolecular Interactions and Aggregation Behavior of this compound (if studied theoretically)
While no specific theoretical studies on the intermolecular interactions of this compound have been identified, methods like Hirshfeld surface analysis could be employed to investigate how these molecules pack in the solid state. This analysis delineates the types and relative importance of intermolecular contacts, such as van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds.
In a study of a related compound, Hirshfeld surface analysis revealed that H···H, C···H, and O···H contacts were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would provide valuable insights into its solid-state structure and potential for polymorphism. The presence of aromatic rings and methoxy groups suggests that π-π stacking and C-H···O interactions could play a role in its aggregation behavior.
Chemical Reactivity and Mechanistic Studies of 2,2 Bis 2 Methoxyphenyl Propane
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions on 2,2-Bis(2'-methoxyphenyl)propane
The reactivity of the aromatic rings in this compound is a key aspect of its chemistry, particularly in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
The two methoxy (B1213986) groups (-OCH3) are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. libretexts.orgvaia.comorganicchemistrytutor.com This is due to the electron-donating resonance effect of the oxygen lone pairs, which increases the electron density at the positions ortho and para to the methoxy group, making them more susceptible to attack by electrophiles. vaia.comorganicchemistrytutor.com The isopropylidene group is a weakly activating, ortho-, para-directing group.
In this compound, the methoxy groups are at the 2 and 2' positions. Therefore, electrophilic substitution is predicted to occur primarily at the positions para to the methoxy groups (the 4 and 4' positions) and to a lesser extent at the positions ortho to the methoxy groups (the 3 and 3' positions), which are also meta to the isopropylidene group. Steric hindrance from the bulky isopropylidene group and the adjacent methoxy group would likely disfavor substitution at the 3 and 3' positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. youtube.commasterorganicchemistry.com For instance, in a reaction analogous to the chloromethylation of O-ethylated bisphenol A, it is expected that this compound would undergo substitution primarily at the para positions relative to the methoxy groups.
Predicted Major Products of Electrophilic Aromatic Substitution:
| Reagents | Predicted Major Product |
| HNO₃, H₂SO₄ | 2,2-Bis(4-nitro-2-methoxyphenyl)propane |
| Br₂, FeBr₃ | 2,2-Bis(4-bromo-2-methoxyphenyl)propane |
| CH₃COCl, AlCl₃ | 2,2-Bis(4-acetyl-2-methoxyphenyl)propane |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on this compound is generally not favored. masterorganicchemistry.comlibretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comlibretexts.orgyoutube.com The methoxy groups on the aromatic rings are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, no reaction is expected. Forcing conditions with extremely strong bases might lead to elimination-addition (benzyne) mechanisms, but this is not a typical reactivity pathway for this compound. youtube.com
Oxidative and Reductive Transformations of the this compound Core
The core structure of this compound can undergo oxidative and reductive transformations, primarily targeting the isopropylidene bridge and the aromatic rings.
Oxidative Transformations:
The isopropylidene bridge of this compound is a potential site for oxidation. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) typically oxidize alkyl side chains on aromatic rings only if there is a benzylic hydrogen present. Since the quaternary carbon of the isopropylidene group lacks a benzylic hydrogen, it is expected to be resistant to oxidation under these conditions.
Oxidation could potentially occur at the methoxy groups or the aromatic rings under harsh conditions, leading to cleavage of the ether linkage or degradation of the aromatic system.
Reductive Transformations:
Catalytic hydrogenation can be employed to reduce the aromatic rings of this compound. This reaction typically requires high pressure and temperature, along with a suitable catalyst such as rhodium, ruthenium, or platinum. libretexts.org The expected product would be 2,2-bis(2-methoxycyclohexyl)propane. The specific stereochemistry of the product would depend on the catalyst and reaction conditions used.
Summary of Potential Oxidative and Reductive Transformations:
| Reagents and Conditions | Target | Predicted Outcome |
| KMnO₄, heat | Isopropylidene bridge | No reaction expected |
| H₂, Rh/C, high pressure, heat | Aromatic rings | Reduction to 2,2-bis(2-methoxycyclohexyl)propane |
Role of the Methoxy Groups in Directing Chemical Reactivity and Stability
The methoxy groups play a crucial role in the chemical reactivity and stability of this compound.
As discussed in section 5.1, the methoxy groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgvaia.comyoutube.com This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. organicchemistrytutor.com The increased electron density on the aromatic rings makes them more nucleophilic and thus more reactive towards electrophiles.
The methoxy groups also influence the stability of the molecule. The ether linkage is generally stable but can be cleaved under harsh acidic conditions or with specific reagents like boron tribromide. This would result in the formation of the corresponding bis-phenol, 2,2-bis(2'-hydroxyphenyl)propane.
Fragmentation and Rearrangement Pathways of this compound under various conditions
Under conditions such as mass spectrometry, this compound can undergo characteristic fragmentation and rearrangement reactions.
Mass Spectrometry Fragmentation:
In a mass spectrometer, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds within the isopropylidene bridge and the methoxy groups. libretexts.org
A primary fragmentation pathway would be the loss of a methyl group (CH₃) from the isopropylidene bridge to form a stable benzylic carbocation. Another likely fragmentation would be the cleavage of the bond between the two aromatic rings and the isopropylidene carbon, leading to the formation of a 2-methoxyphenylpropyl cation and a 2-methoxyphenyl radical. Cleavage of the methoxy group could also occur, leading to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
Predicted Key Fragments in Mass Spectrometry:
| m/z Value (Predicted) | Structure of Fragment |
| M-15 | [C₁₇H₁₉O₂]⁺ (Loss of a methyl group) |
| 135 | [C₉H₁₁O]⁺ (2-methoxyphenylpropyl cation) |
| 121 | [C₈H₉O]⁺ (2-methoxybenzyl cation) |
| 107 | [C₇H₇O]⁺ (methoxyphenyl cation) |
Rearrangement Pathways:
Exploration of 2,2 Bis 2 Methoxyphenyl Propane in Materials Science and Catalysis Research
2,2-Bis(2'-methoxyphenyl)propane as a Monomer Precursor in Polymer Chemistry
No specific studies were identified that describe the use of this compound as a monomer precursor for the synthesis of polymeric materials. The literature on bisphenol-based polymers, such as polycarbonates and polyimides, predominantly utilizes the para-hydroxylated isomer, Bisphenol A, due to the high reactivity of its phenolic hydroxyl groups in polymerization reactions. researchgate.netacs.orgfishersci.fr
Synthesis of Polymeric Materials Incorporating the this compound Moiety
There is no available research detailing the synthesis of polymers, such as polycarbonates, polyesters, or polyimides, directly from the this compound monomer. The methoxy (B1213986) groups in the ortho position are significantly less reactive for the types of condensation polymerization reactions typically used to produce these polymers compared to the hydroxyl groups of BPA. researchgate.netresearchgate.net
Structure-Property Relationships in Polymers Derived from this compound
As no polymers derived from this compound have been reported in the literature, there is no corresponding research on their structure-property relationships. Studies on related polymers, such as those made from Bis-GMA or other BPA derivatives, do explore these relationships, but they are not applicable to the specific compound . nih.govnih.gov
This compound as a Ligand in Coordination Chemistry
The use of this compound as a ligand in coordination chemistry is not documented in the reviewed scientific papers. While the oxygen atoms of the methoxy groups have the potential to act as donor atoms to a metal center, there is no evidence of this specific molecule being used to synthesize metal complexes. Research in this area often focuses on ligands with different donor atoms or more complex structures to achieve specific catalytic or material properties. researchgate.netresearchgate.net
Design and Synthesis of Metal Complexes Featuring this compound Ligands
Consistent with the lack of its use as a ligand, no reports on the design or synthesis of metal complexes featuring this compound were found.
Application of this compound-Metal Complexes in Catalysis
There are no documented applications of metal complexes derived from this compound in the field of catalysis. Catalysis research involving related structural motifs typically employs more complex ligand frameworks designed for specific reactivity. mdpi.comrsc.org
Development of Functional Materials Incorporating this compound for Specific Applications
The search did not yield any studies on the development of functional materials, such as supramolecular assemblies or optical materials, that specifically incorporate the this compound molecule. The development of such materials often relies on specific functional groups or host-guest interactions that have not been explored with this particular compound. magtech.com.cnresearchgate.net
Table of Compounds Mentioned
As no specific research on this compound was found for the requested applications, no other compounds are mentioned within the scope of this article.
Environmental and Sustainable Chemistry Considerations in Research on 2,2 Bis 2 Methoxyphenyl Propane
Lifecycle Assessment Approaches for the Synthesis and Use of 2,2-Bis(2'-methoxyphenyl)propane
Lifecycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. plastemart.com For a chemical compound like this compound, a "cradle-to-gate" LCA would assess the environmental burdens from the acquisition of raw materials to the point where the synthesized compound leaves the manufacturing facility. plastemart.com
While a specific LCA for this compound has not been published, the principles can be applied by examining the likely synthesis route and comparing it to similar industrial processes, such as the production of BPA. The synthesis of BPA typically involves the condensation of phenol (B47542) and acetone, which are derived from petrochemical feedstocks like benzene (B151609) and propylene. chemanalyst.com This process is energy-intensive and involves the use of catalysts. chemanalyst.com
Key Stages in a Hypothetical LCA for this compound:
| Lifecycle Stage | Potential Environmental Hotspots | Sustainable Chemistry Considerations |
| Raw Material Acquisition | Dependence on fossil fuels for precursors (e.g., phenol, acetone, and methylating agents). Environmental impacts of extraction and transportation. | Sourcing of precursors from renewable, bio-based feedstocks. plastemart.comrsc.org |
| Chemical Synthesis | Energy consumption for heating, cooling, and separation processes. Use of potentially hazardous catalysts and solvents. Generation of by-products and waste streams. | Use of energy-efficient processes and renewable energy. Development of greener, more selective catalysts. Designing synthesis routes with high atom economy to minimize waste. |
| Purification | Energy-intensive distillation or crystallization steps. Use of solvents. | Development of less energy-intensive purification methods. Use of green solvents and solvent recycling. |
| Use Phase | Potential for release into the environment during incorporation into products and use. | Designing for durability and longevity in final products to reduce consumption. |
| End-of-Life | Fate in landfill or incineration. Potential for leaching or formation of harmful combustion by-products. | Designing for recyclability or biodegradability. |
This table outlines a conceptual framework for an LCA of this compound, as specific LCA data is not available.
The push for more sustainable chemical manufacturing has led to research into bio-based bisphenols derived from renewable resources like lignin (B12514952) and hydroxycinnamic acids. plastemart.comrsc.org These alternative feedstocks could significantly reduce the carbon footprint and reliance on fossil fuels in the production of bisphenol compounds. plastemart.com Furthermore, the presence of methoxy (B1213986) groups in some bio-based bisphenols, similar to this compound, has been suggested to reduce potential endocrine-disrupting effects, adding another dimension to their sustainability profile. rsc.org
Future Research Directions and Unaddressed Questions for 2,2 Bis 2 Methoxyphenyl Propane
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The traditional synthesis of bisphenol compounds involves the acid-catalyzed condensation of a phenol (B47542) with a ketone. rsc.orggoogle.com For 2,2-Bis(2'-methoxyphenyl)propane, this would logically involve the reaction of 2-methoxyphenol (guaiacol) with acetone. However, significant research is required to optimize this process for efficiency and selectivity.
Future investigations should focus on:
Catalyst Development: Exploring novel acid catalysts, including solid acid catalysts and zeolites, could lead to higher yields, improved selectivity for the desired p,p'-isomer, and easier catalyst recovery, aligning with green chemistry principles.
Reaction Condition Optimization: A systematic study of parameters such as temperature, reactant molar ratios, and reaction time is necessary to maximize the yield and purity of the final product. The synthesis of related compounds like 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (B168953) (PHP) often requires specific promoters, such as mercaptoacetic acid, a strategy that could be adapted here. researchgate.net
Green Synthesis Routes: Research into alternative, environmentally benign synthesis pathways is a critical future direction. This could involve using biomass-derived starting materials or employing milder, solvent-free reaction conditions to reduce the environmental impact of production. acs.org
| Research Focus | Potential Methodology | Desired Outcome |
| Catalyst Screening | Use of solid acids (e.g., Amberlyst-15, Nafion) | High catalytic activity, ease of separation, reusability |
| Process Optimization | Orthogonal testing of temperature, molar ratio, catalyst load | Maximized yield (>95%), high selectivity for p,p' isomer |
| Green Chemistry | Solvent-free synthesis, use of bio-based precursors | Reduced environmental footprint, sustainable production process |
Expanded Exploration of this compound in Emerging Fields of Chemistry
The vast applications of BPA as a monomer in the production of polycarbonates, epoxy resins, and polysulfones provide a clear starting point for exploring the potential of this compound. wikipedia.org The ortho-methoxy groups are expected to influence the properties of polymers derived from it, potentially offering advantages over traditional BPA-based materials.
Key areas for future exploration include:
Polymer Science: Synthesis and characterization of novel polycarbonates, polyesters, and epoxy resins using this compound as a monomer. The methoxy (B1213986) groups could enhance thermal stability, alter solubility, and improve resistance to oxidative degradation.
Materials Science: Investigation into its use for creating high-performance materials. Its unique structure could be advantageous in applications requiring specific refractive indices, such as in optical lenses or advanced coatings.
Supramolecular Chemistry: The methoxy groups can act as hydrogen bond acceptors, suggesting that the molecule could be a valuable building block (synthon) for designing complex supramolecular architectures and crystal engineering.
Advanced Theoretical and Computational Studies to Unravel Intricate Reactivity
Before embarking on extensive and resource-intensive laboratory synthesis, advanced theoretical and computational studies can provide invaluable insights into the properties and reactivity of this compound. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. nih.govchemrxiv.org
Future computational research should address:
Molecular Geometry and Electronic Structure: DFT calculations can determine the most stable conformation, bond lengths, bond angles, and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This information is fundamental to understanding the molecule's reactivity.
Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR, Raman) can aid in the characterization of the synthesized compound and confirm its structure. orientjchem.org
Reaction Mechanism Analysis: Computational modeling can elucidate the mechanisms of its synthesis and polymerization, helping to identify key intermediates and transition states, which can guide the optimization of reaction conditions.
| Computational Method | Property to Investigate | Significance |
| DFT (e.g., B3LYP/6-311G) | Optimized molecular geometry, HOMO-LUMO gap | Predicts molecular stability and electronic reactivity. |
| TD-DFT | UV-Vis absorption spectra | Elucidates optical properties for materials applications. |
| Vibrational Analysis | IR and Raman spectra | Aids in experimental characterization and structural confirmation. |
Strategic Integration of this compound into Multicomponent Systems
The integration of this compound into more complex chemical systems is a promising avenue for creating materials with novel functions. This extends beyond simple homopolymers to include copolymers, polymer blends, and multicomponent crystals.
Unaddressed questions in this area include:
Copolymerization: How does this compound behave when copolymerized with other monomers? It could be used to fine-tune the properties of existing polymers, such as increasing the glass transition temperature or modifying surface properties.
Polymer Blends: Investigating the miscibility and interfacial properties of polymers derived from this compound when blended with other polymers could lead to new materials with synergistic properties.
Metal-Organic Frameworks (MOFs): After functionalization with appropriate ligating groups (e.g., by converting the methoxy groups to hydroxyls and then to carboxylates), the molecule could serve as a rigid organic linker for the synthesis of novel MOFs with potential applications in gas storage or catalysis.
Design of Derivatives and Analogues of this compound for Tailored Properties
The core structure of this compound provides a scaffold for the design of a wide array of derivatives and analogues with tailored properties. Learning from the extensive derivatization of BPA, such as in the synthesis of dental resins like Bis-GMA (2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane), offers a clear path forward. polysciences.comnih.gov
Future research should focus on synthesizing derivatives by:
Modifying the Aromatic Rings: Introducing other functional groups (e.g., halogens, alkyls, nitro groups) onto the phenyl rings could systematically alter the electronic and steric properties of the molecule, thereby influencing the characteristics of resulting polymers or materials.
Transforming the Methoxy Groups: Demethylation to yield the corresponding tetrahydroxylated compound, 2,2-bis(2,4-dihydroxyphenyl)propane, would create a highly functional monomer for cross-linked polymers. sioc-journal.cn Alternatively, etherification with functional side chains could introduce new capabilities.
Altering the Propane Bridge: Replacing the isopropylidene bridge with other linking groups (e.g., fluorenylidene, cyclohexylidene) is a common strategy in bisphenol chemistry to impart specific properties like enhanced thermal stability and rigidity.
By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, moving it from a chemical curiosity to a valuable component in the toolkit of polymer and materials chemists.
Q & A
Basic: What are the recommended laboratory methods for synthesizing 2,2-Bis(2'-methoxyphenyl)propane?
Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or acid-catalyzed condensation between 2-methoxyphenol and acetone derivatives. Key steps include:
- Catalyst Selection : Lewis acids (e.g., AlCl₃ or BF₃) are commonly used to activate electrophilic intermediates, though milder catalysts may reduce side reactions .
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should track reaction progress and by-product formation.
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) isolates the target compound .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8 ppm for OCH₃) and confirm the bis-aryl propane backbone. DEPT-135 differentiates CH₃ and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 286.1568) and fragmentation patterns .
- IR Spectroscopy : Absorbance bands near 1250 cm⁻¹ (C-O-C stretching) and 1600 cm⁻¹ (aromatic C=C) confirm structural motifs .
Advanced: How can researchers optimize synthetic yield while minimizing by-products?
Answer:
Optimization requires systematic experimental design:
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. For example, elevated temperatures may accelerate side reactions like demethylation .
- Kinetic Studies : Time-resolved NMR or in-situ IR spectroscopy monitors intermediate formation, guiding adjustments to reaction quenching .
- By-Product Analysis : LC-MS or GC-MS identifies impurities (e.g., mono-alkylated intermediates), enabling targeted suppression via steric hindrance modifiers .
Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., melting points, solubility)?
Answer:
Contradictions often arise from methodological differences. Resolution strategies include:
- Meta-Analysis : Compare purity assessment methods (e.g., HPLC vs. elemental analysis) across studies. Impurities as low as 2% can alter melting points by >5°C .
- Standardized Protocols : Replicate measurements using IUPAC-recommended calorimetry (DSC) for melting points and shake-flask methods for solubility in standardized buffers .
- Computational Validation : Density functional theory (DFT) calculates lattice energies to verify experimental melting point consistency .
Basic: How can the stability of this compound be assessed under varying storage conditions?
Answer:
Stability studies should follow these steps:
- Accelerated Degradation : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor decomposition via HPLC .
- Light Sensitivity : UV-vis spectroscopy tracks photooxidation in quartz cells under 254 nm UV light. Aryl ethers are prone to radical-mediated cleavage .
- Storage Recommendations : Store in amber glass under inert gas (N₂/Ar) at -20°C, as methoxy groups are susceptible to hydrolytic degradation in aqueous environments .
Advanced: What computational models predict the reactivity of this compound in catalytic systems?
Answer:
Advanced modeling integrates:
- Quantum Mechanics (QM) : DFT (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar aprotic solvents (e.g., DMF) stabilize transition states in aryl-alkylation .
- QSAR/QSPR Models : Correlate substituent effects (e.g., electron-donating methoxy groups) with catalytic turnover rates in cross-coupling reactions .
Advanced: How does steric hindrance in this compound influence its application in polymer chemistry?
Answer:
The bulky 2-methoxy groups impose steric constraints, which can be exploited methodologically:
- Monomer Design : Use the compound as a chain-transfer agent to limit polymer branching. Steric hindrance reduces radical recombination rates .
- Thermal Analysis : Thermogravimetric analysis (TGA) quantifies decomposition thresholds; the propane backbone enhances thermal stability up to 250°C .
- Cross-Linking Studies : Compare mechanical properties (DMA) of epoxy resins modified with sterically hindered vs. unhindered aryl additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
